![molecular formula C14H14ClN5O4S B2511604 3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid CAS No. 896170-32-4](/img/structure/B2511604.png)
3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid is a useful research compound. Its molecular formula is C14H14ClN5O4S and its molecular weight is 383.81. The purity is usually 95%.
BenchChem offers high-quality 3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-Amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Larvicidal Activities
Triazinone derivatives, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal pathogens. Additionally, these compounds were investigated for their mosquito larvicidal activity, indicating their potential in pest control and disease prevention strategies (Kumara et al., 2015).
Chemical Synthesis and Bioactive Compound Development
Research into triazine derivatives has led to the development of novel synthetic pathways, yielding compounds with significant potential in medicinal chemistry. These synthesized compounds show promise as bioactive agents, with some displaying potent anticancer activities. Such research underscores the versatility of triazine-based compounds in drug development and chemical synthesis (Saad & Moustafa, 2011).
Environmental Biotechnology
The biodegradation and bioconversion of aromatic compounds, including sulfanilic acid (a compound structurally related to the triazine ), have been explored using specific bacterial strains. These studies provide insights into the microbial breakdown of xenobiotic compounds, contributing to environmental biotechnology applications aimed at pollution reduction and the recycling of chemical pollutants (Hegedűs et al., 2017).
Advanced Material Science
The chemical versatility of triazine derivatives extends to material science, where they are used as building blocks in the synthesis of polymers and other advanced materials. These compounds' unique properties enable the development of materials with specific thermal and mechanical characteristics, suitable for a wide range of industrial applications (Trejo-Machin et al., 2017).
Biomedical Research
In the field of biomedical research, triazine derivatives have been explored for their therapeutic potential, including their role as antimicrobial agents and their anticancer activities. The synthesis of S-glycosyl and S-alkyl triazinone derivatives highlights the ongoing efforts to develop new therapeutic agents based on triazine chemistry, with some compounds showing significant in vitro anticancer activities (Hu et al., 2008).
properties
IUPAC Name |
3-[4-amino-3-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O4S/c15-8-2-1-3-9(6-8)17-11(21)7-25-14-19-18-10(4-5-12(22)23)13(24)20(14)16/h1-3,6H,4-5,7,16H2,(H,17,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNPUPXELFHVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.